ER176 vs. PBR28: In Vivo Binding Potential (BPND) and Genotype Insensitivity
In a direct head-to-head comparison in seven healthy human volunteers, 11C-ER176 demonstrated significantly higher total distribution volume (VT) and binding potential (BPND) compared to 11C-PBR28, a widely used second-generation TSPO tracer [1]. Critically, the BPND advantage of ER176 was most pronounced in mixed-affinity binders (MABs), where it exceeded that of PBR28 by more than 9-fold [1]. This quantifies the genotype sensitivity that limits PBR28's utility. Furthermore, 11C-ER176 provides a usable BPND of 1.4±0.8 in low-affinity binders (LABs), which is comparable to the BPND achieved by PBR28 in high-affinity binders (HABs) (~1.2) [2]. This indicates that ER176 can robustly image LABs, a capability PBR28 lacks.
| Evidence Dimension | Binding Potential (BPND) and Total Distribution Volume (VT) |
|---|---|
| Target Compound Data | VT: 5.74 ± 1.54 mL/cm³; BPND (HAB): >4x PBR28; BPND (MAB): >9x PBR28; BPND (LAB): 1.4±0.8 |
| Comparator Or Baseline | 11C-PBR28: VT 4.43 ± 1.99 mL/cm³; BPND (HAB) ~1.2; negligible BPND in LABs |
| Quantified Difference | VT: +30%; BPND in MABs: >900%; BPND in LABs: from negligible to 1.4 |
| Conditions | Human healthy volunteers (n=7), 90-min dynamic PET scan, metabolite-corrected arterial input function, two-tissue compartmental model. |
Why This Matters
Higher VT and BPND directly translate to improved signal-to-noise ratio, enabling more precise quantification of neuroinflammation and reduced required sample sizes in clinical studies.
- [1] Zanotti-Fregonara P, Pascual B, Veronese M, et al. Head-to-head comparison of 11C-PBR28 and 11C-ER176 for quantification of the translocator protein in the human brain. European Journal of Nuclear Medicine and Molecular Imaging. 2019;46(9):1822-1829. View Source
- [2] Ikawa M, Lohith TG, Shrestha S, et al. 11C-ER176, a radioligand for 18-kDa translocator protein (TSPO), has adequate sensitivity to robustly image all three affinity genotypes in human brain. Journal of Nuclear Medicine. 2016;57(2):320-325. View Source
